molecular formula C59H49BrNO2PS B14066576 N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14066576
M. Wt: 947.0 g/mol
InChI Key: NLHTZMLZEKRZNA-UHFFFAOYSA-N
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Description

This compound features a highly complex polycyclic framework with a phosphorus atom at its core (12,14-dioxa-13-phosphapentacyclo), distinguishing it from conventional organic molecules. Key structural elements include:

  • Diphenyl groups at positions 10 and 16, contributing to aromatic stacking interactions.
  • A cyclohexylmethyl substituent, enhancing lipophilicity and steric bulk .
  • A fused pentacyclic system with oxygen and phosphorus heteroatoms, likely influencing conformational rigidity and catalytic or binding properties .

Properties

Molecular Formula

C59H49BrNO2PS

Molecular Weight

947.0 g/mol

IUPAC Name

N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C59H49BrNO2PS/c60-48-34-36-49(37-35-48)65-59(45-28-14-5-15-29-45)56(44-26-12-4-13-27-44)61(40-41-20-6-1-7-21-41)64-62-57-52(42-22-8-2-9-23-42)38-46-30-16-18-32-50(46)54(57)55-51-33-19-17-31-47(51)39-53(58(55)63-64)43-24-10-3-11-25-43/h2-5,8-19,22-39,41,56,59H,1,6-7,20-21,40H2

InChI Key

NLHTZMLZEKRZNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1

Origin of Product

United States

Biological Activity

The compound N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule with significant potential in medicinal chemistry and materials science due to its unique structural features and multiple functional groups. This article explores its biological activity based on current research findings.

Structural Characteristics

The molecular formula for this compound is C30H38Br2N1O2P1S1C_{30}H_{38}Br_2N_1O_2P_1S_1 . The presence of bromine atoms suggests potential reactivity and biological activity, while the phosphorous atom indicates possible applications in phosphor-related chemistry. The compound's structure includes:

  • Phosphapentacyclic core : This unique arrangement may contribute to its biological properties.
  • Multiple functional groups : Including bromine and sulfur, which may enhance its reactivity and interaction with biological targets.

Antioxidant Activity

Research has shown that derivatives of compounds containing bromophenyl groups exhibit antioxidant properties. For example, similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models . This suggests that the compound may possess comparable antioxidant activity.

Antimicrobial Properties

Compounds with bromophenyl moieties have been studied for their antimicrobial effects. A related study indicated that similar derivatives exhibited significant antifungal activity against Candida albicans, indicating potential for treating fungal infections . The mechanism of action often involves disruption of cell membrane integrity.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of specific enzymes involved in disease processes. For instance, it may interact with matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and cancer progression . Inhibiting these enzymes could provide therapeutic benefits in cancer treatment.

Case Studies

  • Antifungal Activity : A study examined a related bromophenyl compound's effectiveness against Candida albicans. The results showed that it significantly inhibited fungal growth and caused cell membrane damage .
  • Oxidative Stress Reduction : Research on similar compounds demonstrated their ability to reduce oxidative stress markers in vitro. This highlights the potential for the compound to be utilized in formulations aimed at combating oxidative damage .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AntifungalGrowth inhibition of C. albicans
Enzyme InhibitionPotential MMP inhibition

Structural Features and Their Implications

Structural FeatureImplication
Bromine SubstituentsIncreased reactivity and bioactivity
Phosphapentacyclic CorePotential for unique biological interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Framework Analogues

Compound A : N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

  • Key Differences :
    • Substituents : Methoxyphenyl groups (electron-donating) vs. bromophenyl (electron-withdrawing) in the target compound.
    • Molecular Weight : 599.7 g/mol (Compound A) vs. ~800 g/mol (estimated for the target compound).
    • Solubility : Methoxy groups may enhance aqueous solubility compared to bromophenyl’s hydrophobicity .

Compound B : N-phenyl-1-naphthylamine

  • Key Differences :
    • Simpler biphenyl structure lacking the phosphapentacyclo core.
    • Lower molecular weight (~285 g/mol) and reduced steric hindrance.

Functional Group Analogues

Compound C : Aglaithioduline (phytocompound with ~70% similarity to SAHA)

  • Similarity Metrics :
    • Tanimoto Coefficient : Used to quantify structural overlap (e.g., shared sulfanyl or aromatic groups).
    • Pharmacokinetics : Both compounds exhibit high logP values, but the target compound’s bromine may reduce metabolic stability compared to SAHA’s hydroxamate group .

Compound D : Alkyltrimethylammonium compounds (e.g., BAC-C12)

  • Contrast :
    • Quaternary ammonium vs. phosphorus-centered heterocycle.
    • BAC-C12’s surfactant properties (CMC ~8.3 mM) vs. the target compound’s likely low solubility due to bulky substituents .

Computational Similarity Analysis

  • Fingerprint Methods :
    • MACCS Keys : Highlight shared pharmacophores (e.g., aryl sulfides, cyclohexyl groups).
    • Morgan Fingerprints : Detect substructural similarities in the pentacyclic framework .
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., bromine vs. methoxy) could drastically alter biological activity .

Comparative Data Table

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~800 (estimated) 599.7 ~300
Key Substituents Bromophenyl, cyclohexylmethyl Methoxyphenyl Hydroxamate, alkyl chain
logP (Predicted) 6.2 4.8 3.5
Solubility Low (hydrophobic core) Moderate High
Biological Target Kinases (inferred) Not reported HDAC8 inhibition

Research Implications

  • Structural Optimization : Replacing bromine with polar groups (e.g., methoxy) could improve solubility without compromising rigidity .
  • Activity Validation : Experimental assays (e.g., kinase inhibition screens) are critical to confirm computational predictions .
  • Synthetic Challenges : The compound’s complexity necessitates advanced crystallization techniques (e.g., SHELXL refinement) for structural validation .

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